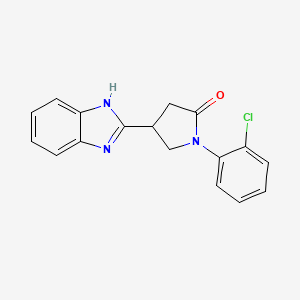

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one

Description

4-(1H-Benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety at the 4-position and a 2-chlorophenyl group at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in oxidative stress and inflammation .

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-12-5-1-4-8-15(12)21-10-11(9-16(21)22)17-19-13-6-2-3-7-14(13)20-17/h1-8,11H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPRJKMSWGZZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Formation of the pyrrolidinone ring: This can be synthesized by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

Coupling of the benzimidazole and pyrrolidinone rings: This step might involve nucleophilic substitution or other coupling reactions under specific conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one exhibit significant anticancer properties. The benzimidazole structure is known for its ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells .

Antimicrobial Properties

The compound's structure allows it to interact with biological macromolecules, making it a candidate for antimicrobial applications. Preliminary studies suggest that derivatives of benzimidazole exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains . The mechanism often involves inhibition of essential enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its ability to inhibit specific enzymes. For instance, compounds containing the benzimidazole moiety are known to target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can lead to reduced proliferation of pathogenic microorganisms and cancer cells.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, compounds with benzimidazole moieties can interact with DNA or proteins, inhibiting their function. The pyrrolidinone ring might enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on molecular properties, substituent effects, and reported biological activities.

Table 1: Structural and Functional Comparison of Pyrrolidin-2-One Derivatives

Key Observations

Substituent Effects on Bioactivity: The thioxo-oxadiazole derivative (Table 1, Row 2) exhibits significant antioxidant activity, attributed to the electron-deficient thioxo group enhancing radical scavenging capacity . Chlorine substitution at the phenyl ring (e.g., 2-chloro vs. 4-chloro) influences electronic and steric properties.

Molecular Weight and Lipophilicity: Bulky substituents (e.g., tert-butyl in or methoxyphenoxyethyl in ) increase molecular weight (>380 g/mol) and ClogP values, likely reducing solubility. The target compound (296.76 g/mol) and benzyl analog (301.34 g/mol, ) have lower molecular weights, suggesting better pharmacokinetic profiles.

Hydrogen-Bonding and π-π Interactions: Benzimidazole’s NH group serves as a hydrogen-bond donor, critical for target engagement. Derivatives with extended alkyl chains (e.g., butyl in ) may reduce polarity, whereas methoxyphenoxyethyl in introduces additional hydrogen-bond acceptors.

Unreported Activities :

- Most analogs (e.g., ) lack explicit bioactivity data in the provided evidence, highlighting a gap in comparative studies.

Biological Activity

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzimidazole ring linked to a pyrrolidinone moiety , with a 2-chlorophenyl substituent . This unique structure is critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H14ClN3O |

| Molecular Weight | 313.76 g/mol |

| CAS Number | 883638-72-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antimicrobial Properties : The benzimidazole moiety is known for its antimicrobial effects, which may be enhanced by the chlorophenyl substituent.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing potent cytotoxic effects.

Case Study Example :

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 5 µM, indicating strong inhibitory effects on cell proliferation .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.

Research Findings :

In vitro studies have shown that treatment with this compound reduces levels of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one | Similar structure with different halogen | Anticancer activity |

| 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one | Chlorine at position 3 | Varying potency against cancer cells |

| 4-(1H-benzimidazol-2-yl)-1-(phenyl)pyrrolidin-2-one | No halogen substitution | Broader spectrum of activity |

The presence of the chlorine atom at the 2-position on the phenyl ring appears to enhance lipophilicity and binding interactions with biological targets, which may explain its superior efficacy compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one, and how do reaction conditions affect yield?

- Methodology : Two primary methods are documented:

- Method A : Refluxing 1-substituted phenyl-4-carboxy-2-pyrrolidinone with 1,2-diaminobenzene in 4 M HCl for 24 hours, followed by neutralization and crystallization .

- Method B : Using amino acids in 10% HCl under reflux for 30 minutes, followed by neutralization with aqueous ammonia .

- Key Variables : Reaction time, acid concentration, and solvent selection (e.g., ethanol vs. DMF) critically influence yield and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzimidazole and chlorophenyl groups) and pyrrolidinone carbonyl signals (δ ~170–175 ppm) .

- ESI-MS : Confirm molecular weight via [M+H]+ or [M+Na]+ peaks .

- IR : Detect NH stretching (~3400 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Q. What are the critical parameters for thermal stability analysis of this compound?

- Methodology : Use thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition temperatures and enthalpy changes. For benzimidazole derivatives, decomposition typically occurs above 250°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

- Methodology :

- Comparative Analysis : Cross-validate NMR and HPLC data across batches to identify impurities (e.g., unreacted diaminobenzene or chlorophenyl precursors) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., benzimidazole NH positioning) .

Q. What experimental designs are suitable for studying the biological activity of this compound?

- Methodology :

- Antimicrobial Assays : Use microdilution techniques (e.g., MIC determination) against Gram-positive/negative bacteria and fungi, as demonstrated for structurally related benzimidazole derivatives .

- Fluorescence Spectroscopy : Measure binding affinity to biomolecules (e.g., DNA) via quenching or Förster resonance energy transfer (FRET) .

Q. How can computational modeling predict the compound’s reactivity or binding mechanisms?

- Methodology :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin or kinase enzymes) using software like AutoDock Vina .

Q. What strategies mitigate low solubility in aqueous media during in vitro studies?

- Methodology :

- Co-solvent Systems : Use DMSO-water or PEG-based solutions, ensuring <1% organic solvent to avoid cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid or polyethylene glycol chains) at non-critical positions .

Q. How can researchers validate the environmental fate of this compound in ecological risk assessments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.